molecular formula C12H12F2O B12848899 (2R,3S)-2-(1,1-difluoroprop-1-en-2-yl)-3-(4-methylphenyl)oxirane

(2R,3S)-2-(1,1-difluoroprop-1-en-2-yl)-3-(4-methylphenyl)oxirane

Cat. No.: B12848899
M. Wt: 210.22 g/mol
InChI Key: MHYMSOWTNDWCCM-MNOVXSKESA-N
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Description

(2R,3S)-2-(1,1-difluoroprop-1-en-2-yl)-3-(4-methylphenyl)oxirane is a chiral epoxide compound Epoxides are three-membered cyclic ethers, known for their high reactivity due to ring strain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-(1,1-difluoroprop-1-en-2-yl)-3-(4-methylphenyl)oxirane typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate alkenes and aryl compounds.

    Epoxidation Reaction: The key step involves the epoxidation of the alkene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring.

    Chiral Induction: Chiral catalysts or chiral auxiliaries may be used to ensure the formation of the desired (2R,3S) enantiomer.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Large-Scale Epoxidation: Using optimized conditions for high yield and purity.

    Purification: Techniques like crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-(1,1-difluoroprop-1-en-2-yl)-3-(4-methylphenyl)oxirane can undergo various chemical reactions, including:

    Nucleophilic Ring Opening: The strained epoxide ring can be opened by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The compound can be reduced to form diols or other reduced products.

    Substitution: Halogenation or other substitution reactions can occur at the difluoropropenyl group.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, organometallic reagents.

Major Products

    Diols: From reduction or nucleophilic ring opening.

    Substituted Epoxides: From substitution reactions.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

    Chiral Building Blocks: Utilized in asymmetric synthesis to introduce chirality into target molecules.

Biology

    Enzyme Inhibition Studies: Epoxides can act as inhibitors for certain enzymes, making them useful in biochemical research.

Medicine

    Drug Development: Potential use in the development of new therapeutic agents due to its unique structure.

Industry

    Polymer Chemistry: Epoxides are used in the production of epoxy resins and other polymers.

Mechanism of Action

The mechanism of action of (2R,3S)-2-(1,1-difluoroprop-1-en-2-yl)-3-(4-methylphenyl)oxirane involves:

    Epoxide Ring Opening: The strained ring opens to form reactive intermediates.

    Interaction with Molecular Targets: These intermediates can interact with various molecular targets, such as enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    Styrene Oxide: Another epoxide with a phenyl group.

    Epichlorohydrin: An epoxide with industrial applications.

    1,2-Butylene Oxide: A simple epoxide used in chemical synthesis.

Uniqueness

    Fluorine Substitution: The presence of the difluoropropenyl group makes this compound unique, as fluorine atoms can significantly alter the reactivity and biological activity of the molecule.

    Chirality: The specific (2R,3S) configuration adds to its uniqueness, providing specific stereochemical properties.

Properties

Molecular Formula

C12H12F2O

Molecular Weight

210.22 g/mol

IUPAC Name

(2R,3S)-2-(1,1-difluoroprop-1-en-2-yl)-3-(4-methylphenyl)oxirane

InChI

InChI=1S/C12H12F2O/c1-7-3-5-9(6-4-7)11-10(15-11)8(2)12(13)14/h3-6,10-11H,1-2H3/t10-,11+/m1/s1

InChI Key

MHYMSOWTNDWCCM-MNOVXSKESA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2[C@H](O2)C(=C(F)F)C

Canonical SMILES

CC1=CC=C(C=C1)C2C(O2)C(=C(F)F)C

Origin of Product

United States

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